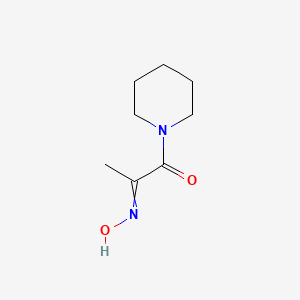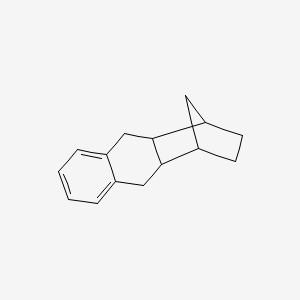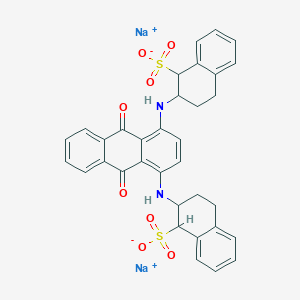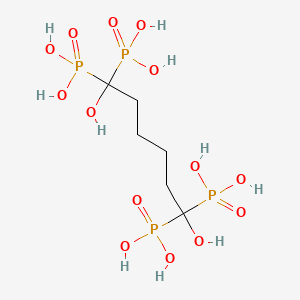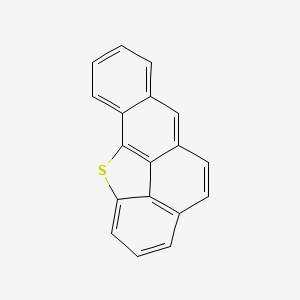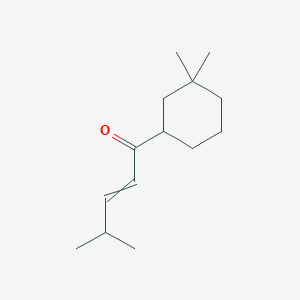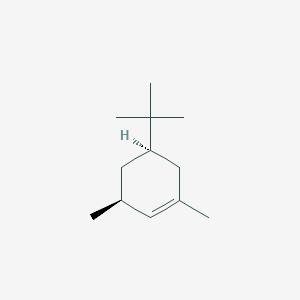
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene: is a chiral compound with a unique structure characterized by the presence of a tert-butyl group and two methyl groups on a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to achieve the desired (3S,5R) configuration . The reaction conditions often include controlled temperature and pressure to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of flow microreactors also enhances the sustainability of the production process by reducing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can further modify the cyclohexene ring or the substituents.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene has several scientific research applications:
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene exerts its effects involves its interaction with molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
- (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
- (3R,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
Uniqueness
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of the tert-butyl group and the specific (3S,5R) configuration make it a valuable compound in stereochemical studies and applications .
Propiedades
Número CAS |
66820-11-9 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
(3S,5R)-5-tert-butyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6,9,11H,7-8H2,1-5H3/t9-,11-/m1/s1 |
Clave InChI |
VCFDZQNKXJWFLP-MWLCHTKSSA-N |
SMILES isomérico |
C[C@H]1C[C@H](CC(=C1)C)C(C)(C)C |
SMILES canónico |
CC1CC(CC(=C1)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


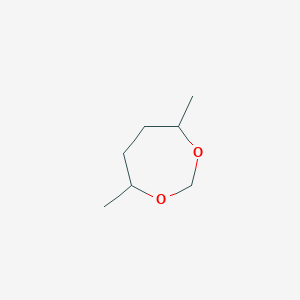
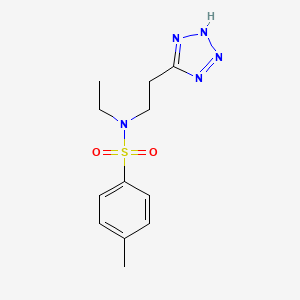

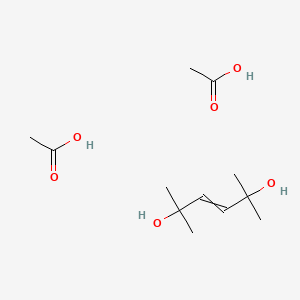
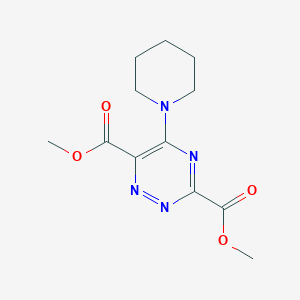

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
